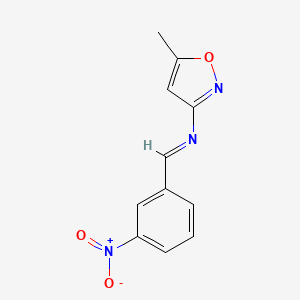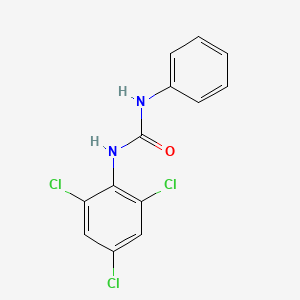
1-Phenyl-3-(2,4,6-trichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(2,4,6-trichlorophenyl)urea is a chemical compound with the molecular formula C13H9Cl3N2O and a molecular weight of 315.588 g/mol It is characterized by the presence of a phenyl group and a trichlorophenyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,4,6-trichloroaniline with phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The urea moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding amines and carbon dioxide.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-3-(2,4,6-trichlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The trichlorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The urea moiety can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets.
Comparison with Similar Compounds
1-Phenyl-3-(2,4,6-trichlorophenyl)urea can be compared with other similar compounds such as:
1-Phenyl-3-(2,4,5-trichlorophenyl)urea: This compound has a similar structure but with a different substitution pattern on the trichlorophenyl group, leading to variations in its chemical and biological properties.
1-(3-Chlorophenyl)-3-(2,4,6-trichlorophenyl)urea: The presence of an additional chlorine atom on the phenyl group can alter the compound’s reactivity and applications.
1-Ethyl-3-(2,4,5-trichlorophenyl)urea: The ethyl group introduces steric effects that can influence the compound’s interactions with other molecules.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
99419-71-3 |
|---|---|
Molecular Formula |
C13H9Cl3N2O |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
1-phenyl-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-6-10(15)12(11(16)7-8)18-13(19)17-9-4-2-1-3-5-9/h1-7H,(H2,17,18,19) |
InChI Key |
NABUWLZVGLOTHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


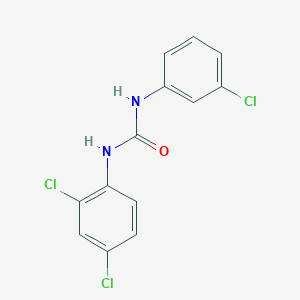
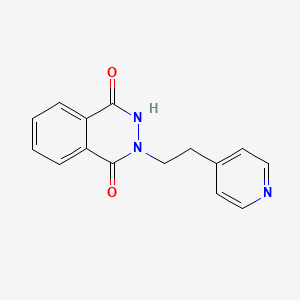
![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)
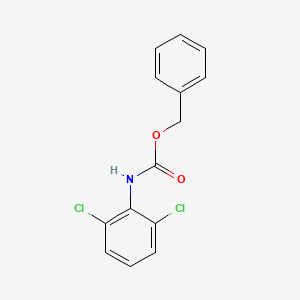

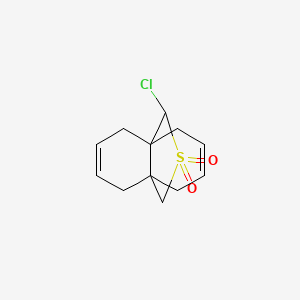
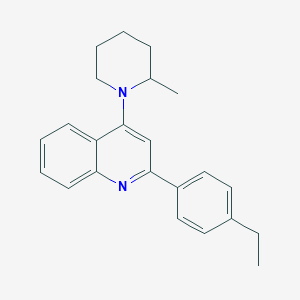

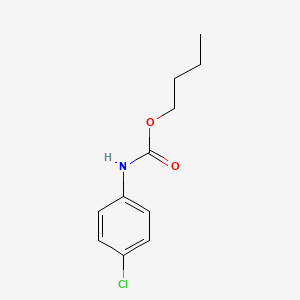
![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)

